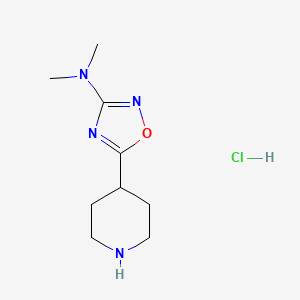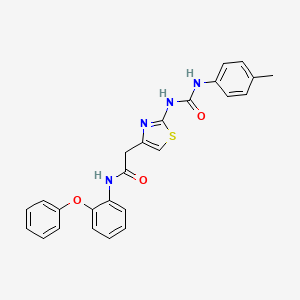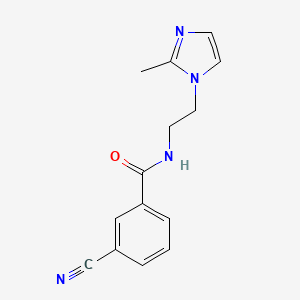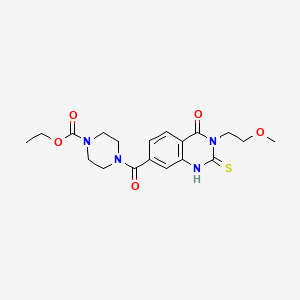![molecular formula C12H18N2O2 B2612519 [4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine CAS No. 1881243-24-8](/img/structure/B2612519.png)
[4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine” is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 . It is also known as Fostemsavir Impurity 4 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H10N2O/c1-10-7-5-9-3-2-6 (7)4-8/h2-3,5H,4,8H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them. Physical And Chemical Properties Analysis
The compound is an oil . The storage temperature is normal . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Synthesis of Lycopodium Alkaloids
This compound has been utilized in the synthesis of complex natural products, such as Lycopodium alkaloids. For instance, a methoxypyridine served as a masked pyridone in the concise synthesis of lycoposerramine R, highlighting its utility in complex organic synthesis via key steps like the Eschenmoser Claisen rearrangement to forge crucial quaternary carbon centers (Bisai & Sarpong, 2010).
Molecular Diversity in Chemical Reactions
The compound demonstrates significant molecular diversity in chemical reactions. Three-component reactions involving methoxypyridine have shown to produce a variety of polysubstituted derivatives with high yields and good diastereoselectivity, underlining its versatility in organic synthesis (Sun et al., 2013).
Luminescence Properties in Lanthanide Complexes
In the context of luminescence, methoxypyridine-derived ligands have been synthesized and used to form stable complexes with lanthanides, exhibiting significant luminescence properties. Such complexes have potential applications in bioaffinity assays and luminescent probes (Rodríguez-Ubis et al., 1997).
Hydrogen Bonding and Crystal Structure
Research on N,4-diheteroaryl 2-aminothiazoles, including methoxypyridine derivatives, has contributed to understanding hydrogen bonding patterns and crystal structures, which is crucial for the development of novel pharmaceutical compounds (Böck et al., 2021).
Photo-methoxylation in Organic Synthesis
Methoxypyridines have been utilized in photo-methoxylation processes, accelerating the rate of such reactions in the presence of electron-deficient alkenes. This showcases its role in facilitating specific synthetic transformations in organic chemistry (Sugimori et al., 1983).
Safety And Hazards
The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
[4-(3-methoxypyridin-2-yl)oxan-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-10-3-2-6-14-11(10)12(9-13)4-7-16-8-5-12/h2-3,6H,4-5,7-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMCHDBVPRUYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2(CCOCC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline](/img/structure/B2612439.png)


![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2612447.png)
![5-Bromopyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2612448.png)



![N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2612456.png)


![2-(4-chlorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-tetrazole-5-carboxamide](/img/structure/B2612459.png)